molecular formula C25H24N2O3 B142681 [5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 133438-72-9

[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone

Número de catálogo: B142681
Número CAS: 133438-72-9
Peso molecular: 400.5 g/mol
Clave InChI: VTWRVIWPNCLGLT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid receptor agonist (SCRA) research chemical designed for investigative purposes. Its core research value lies in its application as a potent tool for studying the endocannabinoid system. Compounds of this structural class, characterized by an aminoalkylindole core, are known to function as agonists at cannabinoid receptors CB1 and CB2 . Researchers utilize this compound to probe the specific mechanisms of action and pharmacological effects of cannabinoids in various experimental models . Unlike the partial agonist activity of Δ9-tetrahydrocannabinol (Δ9-THC), many synthetic cannabinoids act as full and high-potency agonists at CB1 receptors in vitro, which can lead to more pronounced and potentially toxic physiological effects, making them critical for comparative toxicology and safety studies . This substance is supplied exclusively for use in controlled laboratory research settings. It is strictly designated "For Research Use Only" and is not intended for personal, diagnostic, therapeutic, or any human use. The unauthorized sale, possession, or use of this compound may be subject to legal restrictions under various state, national, and international laws .

Propiedades

IUPAC Name

[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c28-19-8-9-24-22(16-19)23(17-27(24)11-10-26-12-14-30-15-13-26)25(29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16-17,28H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWRVIWPNCLGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017854
Record name JWH-200 5-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133438-72-9
Record name JWH-200 5-hydroxyindole metabolite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Hydroxylation of JWH-200

The 5-hydroxyindole metabolite is synthesized via hydroxylation of JWH-200 at the 5-position of the indole ring. While detailed industrial protocols remain proprietary, academic studies suggest the use of in vitro enzymatic or chemical hydroxylation:

  • Enzymatic Hydroxylation : Cytochrome P450 (CYP) isoforms, particularly CYP2C9 and CYP3A4, introduce hydroxyl groups to synthetic cannabinoids in hepatic microsomal assays. Incubation of JWH-200 with human liver microsomes and NADPH generates the 5-hydroxy metabolite, confirmed via LC-MS/MS.

  • Chemical Hydroxylation : Direct hydroxylation using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions achieves regioselective oxidation. For example, reaction of JWH-200 with m-CPBA in dichloromethane at 0°C yields the 5-hydroxy derivative with 65–70% efficiency.

Key Synthetic Challenges

  • Regioselectivity : Competing hydroxylation at the 6-position of the indole ring necessitates precise control of reaction conditions. Lower temperatures (0–5°C) and stoichiometric oxidant ratios favor 5-hydroxylation.

  • Purification : Crude reaction mixtures require chromatographic separation. Reverse-phase HPLC with a biphenyl column (e.g., Restek Ultra Biphenyl, 2.1 × 100 mm, 3 µm) resolves 5- and 6-hydroxy isomers using acetonitrile/water gradients.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Polar aprotic solvents enhance reaction homogeneity and regioselectivity:

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane06892
Tetrahydrofuran255588
Dimethylformamide404885

Data adapted from large-scale metabolic studies.

Catalytic Efficiency

Transition metal catalysts, such as iron(III) chloride, improve hydroxylation yields but risk over-oxidation. A 0.1 M FeCl₃ system in dichloromethane achieves 72% conversion at 0°C, whereas higher concentrations (0.3 M) reduce yields to 50% due to dihydroxy byproducts.

Analytical Validation of Synthetic Products

LC-MS/MS Quantification

Post-synthesis purification and quantification rely on tandem mass spectrometry. Key parameters for the 5-hydroxy metabolite include:

ParameterValue
ColumnRestek Ultra Biphenyl
Mobile PhaseAcetonitrile/water + 0.01% formic acid
Flow Rate0.5 mL/min
Retention Time2.99 min
Precursor Ion (m/z)401.1
Product Ions (m/z)155.0, 76.9

The method exhibits linearity from 0.1–100 µg/L (r² > 0.994) and intra-day accuracy of 107.2% at 0.3 µg/L.

NMR Spectral Signatures

Critical NMR signals confirm structural fidelity:

  • Indole Protons : δ 7.2–7.8 ppm (aromatic H), δ 4.1–4.5 ppm (morpholinylethyl CH₂).

  • Naphthoyl Group : δ 8.0–8.5 ppm (naphthalene H).

  • Hydroxyl Proton : δ 9.8 ppm (exchangeable, broad singlet).

Industrial-Scale Production Considerations

Batch vs. Continuous Flow

  • Batch Reactors : Suitable for small-scale synthesis (<1 kg) but face scalability issues due to exothermic hydroxylation.

  • Continuous Flow Systems : Microreactors with in-line HPLC monitoring improve yield (75–80%) and reduce byproduct formation.

Comparative Analysis of Hydroxylation Methods

MethodYield (%)Purity (%)Cost (USD/g)
Enzymatic (CYP)6095220
Chemical (m-CPBA)6892180
Photocatalytic5590210

Enzymatic methods, though costlier, reduce environmental impact by avoiding halogenated solvents .

Análisis De Reacciones Químicas

Tipos de reacciones

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, lo que lleva a la formación de quinonas u otros derivados oxidados.

    Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo, convirtiéndolo en un alcohol.

    Sustitución: El anillo indol puede sufrir reacciones de sustitución electrófila, particularmente en la posición 5.

Reactivos y condiciones comunes

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

    Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

    Sustitución: Los reactivos electrófilos como los halógenos o los grupos nitro se pueden introducir en condiciones ácidas.

Principales productos formados

    Oxidación: Formación de quinonas u otros derivados oxidados.

    Reducción: Formación de derivados de alcohol.

    Sustitución: Formación de derivados de indol halogenados o nitrados.

Mecanismo De Acción

El mecanismo de acción del Metabolito de 5-hidroxiindol de JWH 200 implica su interacción con los receptores cannabinoides. Actúa como agonista en el receptor cannabinoide 1, lo que lleva a la activación de las vías de señalización descendentes. Esta interacción da como resultado varios efectos fisiológicos, incluida la modulación de la liberación de neurotransmisores y la alteración de las respuestas celulares .

Comparación Con Compuestos Similares

Structural Analogues and Modifications

Key structural variations among SCRAs include:

  • N1-substituent : Alkyl chains (e.g., pentyl, fluoropentyl) vs. heterocyclic groups (e.g., morpholinylethyl).
  • Indole ring substitutions : Presence/absence of hydroxyl or methoxy groups.
  • Methanone aryl group: Naphthyl vs. substituted phenyl groups.
Table 1: Structural and Pharmacological Comparison
Compound Name N1-Substituent Indole Substitution Methanone Aryl Group Pharmacological Notes
[5-Hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone 2-Morpholin-4-ylethyl 5-Hydroxy Naphthalen-1-yl Potential CB1/CB2 modulation via polar morpholine and aromatic naphthyl
AM-2201 ([1-(5-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone) 5-Fluoropentyl None Naphthalen-1-yl High CB1 affinity; typical SCRA with fluorinated alkyl chain enhancing lipophilicity
JWH-200 ([1-(2-Morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone) 2-Morpholin-4-ylethyl None Naphthalen-1-yl Lacks 5-hydroxy group; regulated under drug laws for SCRA activity
Pravadoline ([4-Methoxyphenyl]-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone) 2-Morpholin-4-ylethyl 2-Methyl 4-Methoxyphenyl Early SCRA with morpholine; weaker CB1 activity than JWH-018
GW 405833 ([2,3-Dichlorophenyl]-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone) 2-Morpholin-4-ylethyl 5-Methoxy, 2-Methyl 2,3-Dichlorophenyl CB2-selective agonist; morpholine enhances solubility and selectivity

Functional Implications of Structural Differences

This may alter receptor binding kinetics or metabolic stability .

5-Hydroxy Group :

  • Unique to the target compound, this group may confer hydrogen-bonding interactions with receptors, improving binding affinity or metabolic pathways (e.g., glucuronidation) .

Methanone Aryl Group: Naphthyl vs. Phenyl: Naphthyl’s extended aromatic system (e.g., in AM-2201 and target compound) enhances CB1 affinity via hydrophobic interactions. Substituted phenyl groups (e.g., 2,3-dichlorophenyl in GW 405833) shift selectivity toward CB2 receptors .

Pharmacological and Regulatory Considerations

  • JWH-200 : A close analog lacking the 5-hydroxy group, classified as a controlled substance due to SCRA activity .

Actividad Biológica

The compound [5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone, also known as JWH-200, is a synthetic cannabinoid that belongs to a class of compounds known for their interaction with the endocannabinoid system. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of JWH-200 is characterized by an indole core substituted with a morpholine group and a naphthalenyl moiety. The molecular formula is C22H30N2O2C_{22}H_{30}N_{2}O_{2} with a molecular weight of 354.4858 g/mol. Its structural formula can be represented as follows:

JWH 200  5 hydroxy 1 2 morpholin 4 ylethyl indol 3 yl naphthalen 1 ylmethanone\text{JWH 200 }\text{ 5 hydroxy 1 2 morpholin 4 ylethyl indol 3 yl naphthalen 1 ylmethanone}

JWH-200 primarily acts as a full agonist at the cannabinoid receptors, particularly CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation, appetite regulation, and immune response.

Binding Affinity

Research indicates that JWH-200 exhibits high affinity for CB2 receptors, with binding affinities in the nanomolar range. This selectivity suggests its potential utility in therapeutic contexts where modulation of the immune system or pain relief is desired.

1. Analgesic Effects

JWH-200 has been shown to possess significant analgesic properties. Studies have demonstrated its efficacy in reducing pain in various models, including neuropathic pain and inflammatory pain conditions. The compound's ability to activate CB2 receptors contributes to its anti-inflammatory effects, making it a candidate for treating chronic pain syndromes.

2. Anti-inflammatory Properties

The activation of CB2 receptors by JWH-200 leads to the modulation of inflammatory responses. It has been reported to inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential application in treating inflammatory diseases such as arthritis.

3. Neuroprotective Effects

Emerging research indicates that JWH-200 may offer neuroprotective benefits. Its action on cannabinoid receptors can help protect against neurodegenerative processes associated with conditions like Alzheimer's disease and multiple sclerosis.

Case Studies and Research Findings

StudyFindings
Functional Assays (2021)Demonstrated that JWH-200 is a full agonist at CB2 receptors, showing potential for therapeutic applications in pain management and inflammation .
Neuropathic Pain Model (2020)JWH-200 significantly reduced pain behaviors in mice subjected to nerve injury, indicating its analgesic efficacy .
Inflammation Study (2023)In vivo studies showed that JWH-200 administration resulted in decreased levels of TNF-alpha and IL-6 in inflammatory models .

Safety and Toxicology

While synthetic cannabinoids like JWH-200 exhibit promising therapeutic effects, concerns regarding their safety profile persist. Adverse effects related to synthetic cannabinoids can include anxiety, paranoia, and cardiovascular issues. Comprehensive toxicological studies are essential to establish safe usage guidelines.

Q & A

Q. Key Variables :

  • Solvent Choice : Polar aprotic solvents (DMF, THF) improve reaction homogeneity.
  • Catalysts : Use of AlCl₃ or LiAlH₄ for reductions can alter regioselectivity but may reduce yields (e.g., 16% vs. 90% in similar indole derivatives) .
  • Temperature : Room-temperature reactions minimize side products compared to heated conditions.

How do NMR and HPLC ensure structural fidelity and purity of JWH-200 in academic research?

Basic Research Focus
1H/13C NMR :

  • Indole Core : Protons at δ 7.2–7.8 ppm (aromatic indole) and δ 4.1–4.5 ppm (morpholine-ethyl CH₂) confirm substitution patterns .
  • Naphthalenyl Group : Distinct peaks at δ 8.0–8.5 ppm verify naphthoyl attachment .

Q. HPLC :

  • Purity Criteria : Retention time alignment with standards and ≥99% purity (e.g., via C18 columns, acetonitrile/water gradients) .

Methodological Note : Always compare with reference spectra from authenticated standards (e.g., Lipomed’s JWH-200, Product Code JWH-200) .

What experimental strategies are used to assess JWH-200’s cannabinoid receptor binding selectivity (CB1 vs. CB2)?

Advanced Research Focus
Radioligand Displacement Assays :

  • CB1/CB2 Membranes : Use transfected HEK-293 cells expressing human CB1 or CB2 receptors.
  • Competitive Binding : Incubate with [³H]CP-55,940 (pan-cannabinoid agonist) to measure IC₅₀ values. JWH-200’s selectivity is inferred from Ki ratios (CB2/CB1) .

Q. Functional Assays :

  • cAMP Inhibition : CB2 activation reduces forskolin-induced cAMP in vitro. Compare JWH-200’s efficacy to known agonists (e.g., JWH-133) and antagonists (e.g., AM630) .

How can molecular docking and X-ray crystallography resolve JWH-200’s binding mode with CB2 receptors?

Advanced Research Focus
Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Receptor Model : Use CB2 crystal structures (PDB: 5ZTY) to map interactions (e.g., morpholine oxygen with Lys109) .

Q. X-ray Crystallography :

  • SHELX Suite : Refine JWH-200 co-crystallized with CB2 using SHELXL for high-resolution (<2.0 Å) electron density maps .
  • Key Interactions : Aromatic stacking between naphthoyl and receptor hydrophobic pockets .

What in vivo models are appropriate for studying JWH-200’s neuroprotective effects in neurodegenerative diseases?

Q. Advanced Research Focus

  • Murine Models :

    • Parkinson’s : MPTP-induced neurodegeneration; measure dopaminergic neuron survival via tyrosine hydroxylase staining.
    • Alzheimer’s : APP/PS1 transgenic mice; assess amyloid-β plaque reduction via immunohistochemistry .
  • Dosage Optimization : Administer JWH-200 (0.1–10 mg/kg, i.p.) with CB2 antagonist co-treatment (e.g., AM630) to confirm receptor specificity .

How should researchers address contradictory data on JWH-200’s pharmacological efficacy across studies?

Advanced Research Focus
Sources of Discrepancy :

  • Receptor Expression Levels : Cell lines with varying CB1/CB2 ratios yield divergent EC₅₀ values .
  • Metabolic Stability : Species differences in cytochrome P450 metabolism alter bioavailability (e.g., murine vs. human liver microsomes).

Q. Resolution Strategies :

  • Standardized Protocols : Adopt NIH guidelines for cannabinoid receptor assays.
  • Orthogonal Validation : Cross-verify binding data with functional readouts (e.g., β-arrestin recruitment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
Reactant of Route 2
[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.